(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone

Catalog No.
S15815176
CAS No.
75158-60-0
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-met...

CAS Number

75158-60-0

Product Name

(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone

IUPAC Name

(6-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)17(18)16-9-12-5-8-14(20-2)10-15(12)21-16/h3-10H,1-2H3

InChI Key

UHMCDUGSNVVDEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)OC

(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is an organic compound characterized by its unique structure that features a benzofuran moiety and a methanone functional group. The compound has the molecular formula C17H16O4C_{17}H_{16}O_4 and a molecular weight of approximately 284.30654284.30654 g/mol. Its structure includes methoxy groups attached to both the benzofuran and phenyl rings, which contribute to its chemical properties and biological activities .

Typical for ketones and aromatic compounds. Potential reactions include:

  • Nucleophilic Addition: The carbonyl carbon in the methanone group can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to specific positions on the aromatic rings, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone a versatile intermediate in organic synthesis.

Research indicates that compounds related to (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone exhibit various biological activities. Similar benzofuran derivatives have shown potential as:

  • Anticancer Agents: Some derivatives have demonstrated significant cytotoxicity against cancer cell lines, influencing cell cycle regulation and apoptosis pathways .
  • Tubulin Polymerization Inhibitors: Certain related compounds have been identified as inhibitors of tubulin polymerization, which is crucial for cancer treatment strategies .
  • Anti-inflammatory Properties: Benzofuran derivatives often exhibit anti-inflammatory effects, making them candidates for further pharmacological studies.

The synthesis of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone typically involves multi-step organic synthesis techniques:

  • Formation of Benzofuran: Starting from appropriate phenolic compounds, benzofuran can be synthesized through cyclization reactions.
  • Methanone Formation: The introduction of the methanone group can be achieved via acylation reactions, where an acyl chloride reacts with the benzofuran derivative.
  • Methoxy Group Introduction: Methoxy groups can be added using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

These methods allow for the controlled synthesis of the compound with desired purity and yield.

(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs or anti-inflammatory agents.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigating its properties for use in organic electronics or photonic devices due to its unique structural features.

Interaction studies involving (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in cancer progression, such as tubulin or specific kinases.
  • Cellular Uptake Studies: Understanding how effectively this compound is taken up by cells and its subsequent biological effects.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone, including:

  • (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
    • Features a butyl substituent instead of a methoxy group on the benzofuran ring.
    • Exhibits distinct biological activities related to antiarrhythmic properties .
  • (6-Methoxy-benzofuran-2-carboxylic acid)
    • Contains a carboxylic acid functional group instead of a ketone.
    • Shows different solubility and reactivity profiles compared to the methanone derivative .
  • (4-(6-Methoxybenzofuran-2-carbonyl)benzonitrile)
    • Incorporates a benzonitrile moiety, affecting its electronic properties and potential biological interactions .

Uniqueness

The uniqueness of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone lies in its dual methoxy substitution, which enhances solubility and alters its electronic characteristics compared to similar compounds. This structural feature may contribute to its distinct biological activity profile, making it an interesting candidate for further exploration in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

282.08920892 g/mol

Monoisotopic Mass

282.08920892 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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